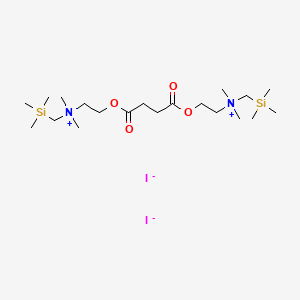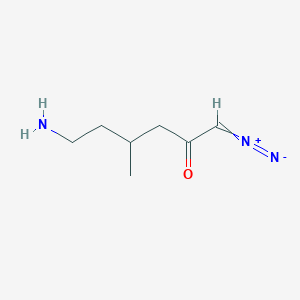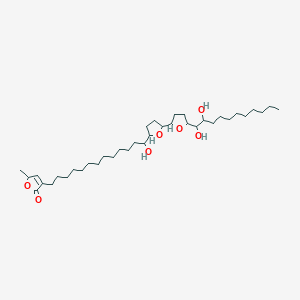![molecular formula C5H5N5 B13788970 Adenine,[2,8-3H]](/img/structure/B13788970.png)
Adenine,[2,8-3H]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenine,[2,8-3H] is a tritium-labeled form of adenine, a purine base that is a fundamental component of nucleic acids such as DNA and RNA. The tritium labeling at positions 2 and 8 allows for the tracking and study of adenine’s behavior in various biological and chemical processes. This compound is particularly useful in radioligand binding studies and other research applications where tracing the movement and interaction of adenine is essential .
Méthodes De Préparation
The preparation of adenine,[2,8-3H] involves the incorporation of tritium into the adenine molecule. One common method is the catalytic hydrogenation of adenine in the presence of tritium gas. This process typically requires a catalyst such as palladium on carbon and is conducted under controlled conditions to ensure the specific labeling of the adenine molecule .
Industrial production methods for adenine itself often involve multi-step synthetic routes. One such method includes the reaction of 4,6-dichloro-5-nitropyrimidine with formamide, followed by reduction and cyclization steps to yield adenine . The tritium labeling is then performed as a final step to produce adenine,[2,8-3H].
Analyse Des Réactions Chimiques
Adenine,[2,8-3H] undergoes various chemical reactions, including:
Oxidation: Adenine can be oxidized to form 8-oxoadenine, a common oxidative lesion in DNA.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Adenine can participate in nucleophilic substitution reactions, particularly at the N9 position.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles such as ammonia for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Adenine,[2,8-3H] is widely used in scientific research due to its radiolabeling, which allows for precise tracking and measurement. Some key applications include:
Radioligand Binding Studies: Used to label and study G protein-coupled adenine receptors.
DNA and RNA Research: Helps in understanding the incorporation and behavior of adenine in nucleic acids.
Metabolic Studies: Used to trace adenine metabolism and its role in various biochemical pathways.
Mécanisme D'action
The mechanism of action of adenine,[2,8-3H] involves its incorporation into nucleic acids and other biological molecules. Adenine forms adenosine when attached to ribose and deoxyadenosine when attached to deoxyribose. These nucleosides are then phosphorylated to form adenosine triphosphate (ATP), which is crucial for cellular energy transfer . Adenine also plays a role in the formation of coenzymes such as NAD and FAD, which are essential for various metabolic processes .
Comparaison Avec Des Composés Similaires
Adenine,[2,8-3H] can be compared with other tritium-labeled nucleobases such as:
Guanine,[2,8-3H]: Another purine base labeled with tritium, used in similar radiolabeling studies.
Cytosine,[2,8-3H]: A pyrimidine base labeled with tritium, used for studying DNA and RNA synthesis.
Thymine,[2,8-3H]: Another pyrimidine base, often used in DNA research.
The uniqueness of adenine,[2,8-3H] lies in its specific role in energy metabolism and its incorporation into both DNA and RNA, making it a versatile tool in various fields of research.
Propriétés
Formule moléculaire |
C5H5N5 |
|---|---|
Poids moléculaire |
139.14 g/mol |
Nom IUPAC |
2,8-ditritio-9H-purin-6-amine |
InChI |
InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i1T,2T |
Clé InChI |
GFFGJBXGBJISGV-RVQWGROCSA-N |
SMILES isomérique |
[3H]C1=NC2=C(N=C(N=C2N1)[3H])N |
SMILES canonique |
C1=NC2=C(N=CN=C2N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


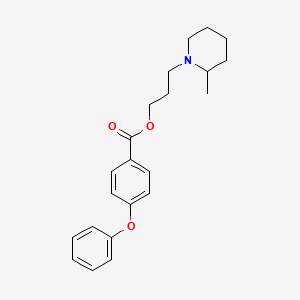
![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788900.png)
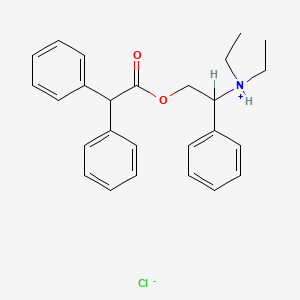
![8-(1-benzofuran-2-yl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,6-naphthyridine-2-carboxamide](/img/structure/B13788913.png)
![(4S,5R,6R)-4-ethyl-2,2,5-trimethyl-6-[(E,2R)-pent-3-en-2-yl]-1,3-dioxane](/img/structure/B13788918.png)
![6,10-Dithiaspiro[4.5]decan-1-ol](/img/structure/B13788919.png)

![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B13788927.png)


